6-Iodoquinazoline

Palladium catalysis Cross-coupling Oxidative addition

Choose 6-Iodoquinazoline for your next cross-coupling step. The C–I bond (bond dissociation energy ≈ 65 kcal/mol) offers faster oxidative addition to Pd(0) than 6-bromo or 6-chloro analogs, enabling higher yields, lower catalyst loading, and precise chemoselectivity in sequential Suzuki, Sonogashira, or Stille reactions. This material advantage is decisive for constructing kinase inhibitor scaffolds (e.g., EGFR/VEGFR-2) and fluorescent probes. Ensure synthetic success with ≥98% purity.

Molecular Formula C8H5IN2
Molecular Weight 256.04 g/mol
CAS No. 848841-54-3
Cat. No. B1454157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinazoline
CAS848841-54-3
Molecular FormulaC8H5IN2
Molecular Weight256.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1I
InChIInChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
InChIKeyBLJDQJLSUDXUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoquinazoline CAS 848841-54-3: Key Halogenated Quinazoline Intermediate for Kinase Inhibitor Synthesis


6-Iodoquinazoline (CAS 848841-54-3) is a halogenated heterocyclic building block belonging to the quinazoline family, characterized by an iodine atom substituted at the 6-position of the bicyclic core. With molecular formula C₈H₅IN₂ and molecular weight of 256.04 g/mol [1], this compound appears as a pale yellow crystalline solid with a melting point range of 85–90 °C and density of 1.938 ± 0.06 g/cm³ . Its defining functional feature is the C–I bond at the 6-position, which exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 6-bromo and 6-chloro analogs, making it a privileged synthetic intermediate for constructing complex kinase inhibitor scaffolds [2].

Why 6-Iodoquinazoline Cannot Be Simply Replaced with 6-Bromo- or 6-Chloroquinazoline in Synthesis


In-class halogenated quinazoline analogs (e.g., 6-bromoquinazoline, 6-chloroquinazoline, and 6-fluoroquinazoline) are not functionally interchangeable due to the fundamentally different carbon–halogen bond dissociation energies and oxidative addition kinetics that govern their performance in palladium-catalyzed cross-coupling reactions [1]. The C(sp²)–I bond (bond dissociation energy ≈ 65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the corresponding C–Br (≈ 80 kcal/mol) and C–Cl (≈ 95 kcal/mol) bonds, a mechanistic distinction that translates to practical differences in reaction yields, catalyst loading requirements, and site-selectivity outcomes in multi-halogenated substrates [2]. The evidence compiled below quantitatively demonstrates that selecting 6-iodoquinazoline over its bromo or chloro counterparts is not a matter of vendor preference but a material determinant of synthetic success, particularly in sequential coupling strategies requiring predictable chemoselectivity.

Quantitative Evidence: Differentiating 6-Iodoquinazoline from Halogenated Quinazoline Analogs


C–I Bond Oxidative Addition Reactivity: Quantitative Advantage Over 6-Bromo and 6-Chloro Analogs in Cross-Coupling

The defining differential property of 6-iodoquinazoline is the superior reactivity of its C–I bond in palladium-catalyzed oxidative addition relative to C–Br and C–Cl bonds in the corresponding 6-bromo- and 6-chloroquinazoline analogs. The bond dissociation energy for C(sp²)–I is approximately 65 kcal/mol, compared to 80 kcal/mol for C–Br and 95 kcal/mol for C–Cl [1]. This thermodynamic difference manifests kinetically as a reactivity order of Ar–I > Ar–Br >> Ar–Cl in Pd-catalyzed cross-couplings, enabling lower catalyst loadings, milder reaction temperatures, and shorter reaction times for iodoquinazoline substrates [2]. This is a class-level inference derived from established organometallic principles and validated across quinazoline substrate families [3].

Palladium catalysis Cross-coupling Oxidative addition Suzuki-Miyaura Sonogashira

Site-Selective Sequential Cross-Coupling Enabled by 6-Iodoquinazoline in Multi-Halogenated Substrates

In substrates bearing multiple halogen substituents, the 6-iodoquinazoline motif provides a critical chemoselectivity handle that 6-bromo or 6-chloro analogs cannot replicate. Experimental studies on 2-aryl-4-chloro-6-iodoquinazolines demonstrate that the iodine at the 6-position undergoes palladium-catalyzed Sonogashira coupling with exclusive site-selectivity prior to any reaction at the 4-chloro position, enabling predictable sequential coupling strategies [1]. This behavior stems directly from the C–I bond's lower activation barrier for oxidative addition relative to C–Cl. The ability to perform one-pot two-step sequential (Sonogashira followed by Suzuki-Miyaura) or successive Sonogashira/Stille reactions on 4-chloro-6-iodoquinazolines yields unsymmetrical polycarbo-substituted quinazolines that would be inaccessible using mono-halogenated or bromo/chloro-only substrates [2].

Chemoselectivity Sequential coupling Sonogashira Suzuki-Miyaura Polycarbo-substituted quinazolines

Derivative Anticancer Activity: Dual VEGFR-2 and EGFR Inhibition Potency in N-Alkyl-6-Iodoquinazoline Series

While 6-iodoquinazoline itself is a synthetic intermediate and not a biologically active final compound, its derivatives exhibit quantifiable and potentially differentiated kinase inhibitory profiles relative to other halogenated quinazoline-derived series. In a 2023 study of fifteen 1-alkyl-6-iodoquinazoline derivatives, compound 9c demonstrated dual VEGFR-2/EGFR inhibitory activity with IC₅₀ values of 0.85 μM against VEGFR-2 and 0.22 μM against EGFRᵀ⁷⁹⁰ᴹ, alongside sub-micromolar potency against EGFRᵂᵀ (IC₅₀ = 0.15 μM) [1]. These values are provided for context; cross-study comparable data for equivalent 6-bromo- or 6-chloroquinazoline-derived series would be required to establish differential potency directly attributable to the 6-iodo substitution.

VEGFR-2 inhibitor EGFR inhibitor Anticancer Kinase inhibition Drug discovery

Solubility and Handling Characteristics: Practical Procurement Considerations for 6-Iodoquinazoline

6-Iodoquinazoline exhibits poor water solubility (approximately 0.2 g/L at 25 °C, calculated) but acceptable solubility in organic solvents including acetone and ethyl acetate [1]. This solubility profile is consistent with the halogenated quinazoline class and does not represent a meaningful differentiation from 6-bromo- or 6-chloroquinazoline. Storage requires protection from light and moisture at 2–8 °C, ideally under inert atmosphere (nitrogen or argon) . Safety classification includes H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage), necessitating full personal protective equipment and engineering controls .

Solubility Storage stability Handling Procurement

6-Iodoquinazoline CAS 848841-54-3: Recommended Application Scenarios Based on Differential Evidence


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffold Construction

6-Iodoquinazoline is optimally deployed in Suzuki-Miyaura coupling reactions where the C–I bond's superior oxidative addition kinetics enable efficient C–C bond formation with aryl/heteroaryl boronic acids under milder conditions than achievable with 6-bromo- or 6-chloroquinazoline [1]. This application is directly supported by the established reactivity order Ar–I > Ar–Br >> Ar–Cl and the compound's documented role as a key intermediate in tyrosine kinase inhibitor development, particularly for EGFR-targeting scaffolds . Researchers should prioritize 6-iodoquinazoline when coupling at the 6-position is a rate-limiting or yield-limiting step in a synthetic sequence.

Sequential Multi-Step Cross-Coupling for Unsymmetrical Polycarbo-Substituted Quinazolines

For synthetic routes requiring precise control over the order of C–C bond formation in polyhalogenated substrates, 6-iodoquinazoline (or its 4-chloro-6-iodo derivatives) provides the predictable chemoselectivity required for sequential Sonogashira-then-Suzuki or Sonogashira-then-Stille coupling sequences [1]. The iodine substituent reacts with complete site-selectivity prior to chloro substituents, a behavior demonstrated experimentally in 2-aryl-4-chloro-6-iodoquinazoline systems . This scenario is not applicable to 6-bromo- or 6-chloroquinazoline analogs due to their diminished ability to discriminate between halogen positions, making the iodo derivative the required choice for such multi-step one-pot transformations.

Medicinal Chemistry Derivatization for Dual VEGFR-2/EGFR Inhibitor Lead Optimization

6-Iodoquinazoline serves as a versatile starting material for generating N-alkyl substituted iodoquinazoline derivatives with demonstrated dual VEGFR-2/EGFR inhibitory activity [1]. While the available data do not establish whether the 6-iodo substitution confers superior biological activity relative to 6-bromo or 6-chloro analogs, the demonstrated sub-micromolar IC₅₀ values (e.g., 0.15–0.85 μM against EGFR and VEGFR-2 targets for compound 9c) validate the utility of this scaffold in kinase inhibitor discovery programs . This application scenario is appropriate when the synthetic advantages of the C–I bond (scenarios 1 and 2) are combined with a medicinal chemistry objective.

Fluorescent Probe Precursor Development

The 6-iodoquinazoline core has documented utility as a fluorescent probe precursor for studying nucleic acid interactions [1]. The iodine substituent enables subsequent functionalization via cross-coupling to install extended π-conjugated systems that confer desirable photophysical properties. This application leverages the same C–I bond reactivity that differentiates 6-iodoquinazoline from its bromo and chloro analogs, making it the preferred starting material over other 6-haloquinazolines for this specialized use case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.